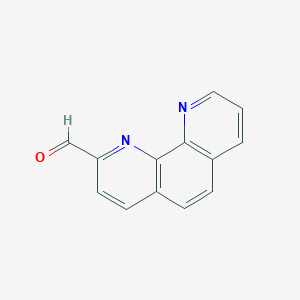

1,10-Phenanthroline-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,10-phenanthroline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURLLZFZRLZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406119 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33795-37-8 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Phenanthroline-2-carbaldehyde: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

1,10-Phenanthroline-2-carbaldehyde is a unique heterocyclic compound that stands at the intersection of coordination chemistry and organic synthesis. Its structure marries the well-established bidentate chelating ability of the 1,10-phenanthroline core with the versatile reactivity of an aldehyde functional group.[1] This combination makes it an exceptionally valuable intermediate for the rational design of sophisticated molecular architectures with tailored electronic and steric properties.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and diverse applications of this compound, offering insights for researchers, chemists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and synthesis.

| Property | Value | Reference |

| CAS Number | 33795-37-8 | [2][3] |

| Molecular Formula | C₁₃H₈N₂O | [2][3] |

| Molecular Weight | 208.22 g/mol | [2] |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 436.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.25 ± 0.10 (Predicted) | [4][5] |

| Solubility | >31.2 µg/mL in aqueous solution at pH 7.4 | [3] |

| Appearance | White to light yellow crystalline powder | [6] |

| Storage | Store at <-15°C under an inert atmosphere (e.g., Nitrogen or Argon) | [2][4] |

Synthesis of this compound

The synthesis of this compound and its derivatives often starts from readily available precursors like 2-methyl-1,10-phenanthroline or 2,9-dimethyl-1,10-phenanthroline (neocuproine). A common and effective method for introducing the aldehyde functionality is through oxidation with selenium dioxide (SeO₂).[7][8][9]

Experimental Protocol: Oxidation of a Methylphenanthroline Precursor

This generalized protocol illustrates the key steps in the synthesis of a phenanthroline aldehyde.

-

Dissolution: Dissolve the starting material, for instance, 2,9-dimethyl-1,10-phenanthroline (neocuproine), in a suitable solvent such as dioxane containing a small percentage of water.[7]

-

Addition of Oxidizing Agent: Add a stoichiometric amount of selenium dioxide to the stirring solution.[7]

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically a few hours, to ensure complete oxidation.[7]

-

Isolation: Upon cooling, the product, 1,10-phenanthroline-2,9-dicarbaldehyde in the case of neocuproine, precipitates out of the solution.[7]

-

Purification: The precipitate is then filtered and can be further purified by recrystallization from a suitable solvent like acetone to yield the desired aldehyde as crystals.[7]

The choice of starting material (mono-methyl or di-methyl phenanthroline) dictates whether the mono- or di-aldehyde is synthesized. The underlying principle of this reaction is the selective oxidation of the activated methyl group(s) attached to the phenanthroline ring system.

Reactivity and Coordination Chemistry: A Dual Personality

The chemical behavior of this compound is characterized by two primary features: the chelating nitrogen atoms of the phenanthroline core and the reactive aldehyde group.

Coordination Chemistry

The 1,10-phenanthroline moiety is a classic bidentate N,N-chelating ligand, capable of forming stable complexes with a wide range of transition metal ions.[10][11] The resulting metalligand complexes have found applications in catalysis, photochemistry, and as therapeutic agents.[6][12] The introduction of the aldehyde group allows for the creation of more complex, multidentate ligands.

Reactivity of the Aldehyde Group

The aldehyde functional group at the 2-position provides a synthetic handle for a variety of chemical transformations, most notably the formation of Schiff bases.[1]

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[1][13][14] This reaction is a cornerstone for designing elaborate ligand architectures. By varying the amine component, a diverse library of ligands with different steric and electronic properties can be synthesized.[15]

Experimental Workflow: Schiff Base Synthesis

Caption: Generalized workflow for the synthesis of Schiff base ligands from this compound.

For example, the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with thiosemicarbazide yields a multidentate thiosemicarbazone ligand.[7] Similarly, reactions with sulfur-containing amines like 2-mercaptoaniline or S-alkyl/aryl dithiocarbazates produce Schiff bases with both "hard" nitrogen and "soft" sulfur donor atoms, making them capable of forming stable complexes with a wide variety of metal ions.[14]

Applications in Research and Development

The unique structural and reactive properties of this compound and its derivatives have led to their application in several cutting-edge areas of scientific research.

Catalysis

Functionalized phenanthroline ligands derived from this aldehyde are instrumental in the development of highly active and selective catalysts for various organic transformations.[1] These include cross-coupling reactions, oxidation processes, and asymmetric synthesis, contributing to more efficient and environmentally friendly chemical production.[1] The ability to fine-tune the ligand's structure allows for precise control over the catalytic activity of the metal center.

Chemical Sensing and Ion Recognition

The inherent chelating ability of the phenanthroline core, combined with the potential for introducing additional recognition sites via the aldehyde group, makes this compound a powerful platform for creating chemical sensors.[1][16] These sensors can be designed to selectively bind to specific metal ions or small molecules, triggering a detectable signal such as a color change or fluorescence enhancement.[16][17] This principle is widely applied in the development of probes for environmental monitoring, medical diagnostics, and industrial process control.[1][16] For instance, a fluorescent probe synthesized from 1,10-phenanthroline carboxaldehyde and cobalt has been developed for the detection of cysteine.[18]

Supramolecular Chemistry and Materials Science

This compound and its derivatives serve as versatile building blocks in the construction of complex supramolecular assemblies and functional materials.[2] The aldehyde groups can act as key linkers in the formation of ordered porous materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis. Furthermore, these structures can be integrated into polymers or molecular frameworks to impart specific electronic, optical, or sensing properties.

Bioinorganic Chemistry and Drug Development

Derivatives of 1,10-phenanthroline have been investigated for their biological activities, including potential anticancer and antimicrobial properties.[2][6][12] The ability of some phenanthroline-metal complexes to interact with DNA has spurred interest in their development as therapeutic agents.[2][10] this compound, as a precursor to phenylhydrazone compounds, has shown potential anticancer activity, possibly by inhibiting the growth of cancer cells and tumor angiogenesis.[2]

Logical Relationship: From Building Block to Application

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 33795-37-8 | FP34912 [biosynth.com]

- 3. This compound | C13H8N2O | CID 4737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 33795-37-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 11. myuchem.com [myuchem.com]

- 12. soc.chim.it [soc.chim.it]

- 13. scirp.org [scirp.org]

- 14. scirp.org [scirp.org]

- 15. connectsci.au [connectsci.au]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-2-carbaldehyde

Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of 1,10-Phenanthroline-2-carbaldehyde (CAS: 33795-37-8), a pivotal intermediate in the synthesis of advanced chelating ligands.[1] As a derivative of the well-established bidentate ligand 1,10-phenanthroline, this compound merges the potent metal-coordinating ability of its heterocyclic core with the versatile reactivity of an aldehyde functional group.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data that define this molecule. By integrating theoretical principles with practical, field-proven protocols, this whitepaper serves as an essential reference for the synthesis, identification, and application of this versatile chemical building block.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₃H₈N₂O.[2][3] Its structure is foundational for the development of sophisticated ligands used in coordination chemistry, catalysis, and materials science.[4] The 1,10-phenanthroline moiety is a renowned chelating agent, forming stable complexes with a vast array of metal ions.[5][6] The strategic placement of a carbaldehyde group at the 2-position introduces a reactive site for further chemical modification, most commonly through condensation reactions to form Schiff bases.[1] This versatility allows for the precise tuning of the steric and electronic properties of the resulting ligands, making it an indispensable tool for designing functional molecules.[1]

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its subsequent chemical transformations. This guide dissects each major spectroscopic technique to provide a holistic analytical profile of the molecule.

References

The Fulcrum of Innovation: A Technical Guide to 1,10-Phenanthroline-2-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of 1,10-Phenanthroline-2-carbaldehyde (CAS No. 33795-37-8), a pivotal heterocyclic building block in modern chemistry. This document navigates through its fundamental physicochemical properties, detailed synthesis and characterization protocols, and its multifaceted applications in the realms of advanced ligand design, catalysis, and materials science. With a focus on practical utility for researchers, scientists, and professionals in drug development, this guide elucidates the causality behind experimental methodologies and underscores the compound's role as a versatile precursor for sophisticated molecular architectures.

Introduction: The Strategic Importance of a Functionalized Phenanthroline

1,10-Phenanthroline, a rigid, planar bidentate ligand, has long been a cornerstone of coordination chemistry, prized for its ability to form stable complexes with a vast array of metal ions.[1][2] The strategic introduction of a carbaldehyde group at the 2-position transforms this classic ligand into a highly versatile intermediate, this compound. This functionalization opens a gateway for facile derivatization through reactions such as Schiff base condensation, Wittig reactions, and nucleophilic additions, allowing for the rational design of intricate ligands with tailored steric and electronic properties.[1] These bespoke ligands are instrumental in the development of highly selective catalysts, sensitive chemical sensors, and novel functional materials.[1][3] This guide serves as a comprehensive resource for harnessing the full potential of this remarkable compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 33795-37-8 | [4][5] |

| Molecular Formula | C₁₃H₈N₂O | [4][5] |

| Molecular Weight | 208.22 g/mol | [4] |

| Appearance | White to yellow to brown crystalline powder | [6] |

| Melting Point | 152-154 °C | [7] |

| Solubility | Soluble in many organic solvents; >31.2 µg/mL in water at pH 7.4 | [5][8] |

| Storage | Store at < -15°C to 2-8°C, under an inert atmosphere, and protect from light. | [4][9] |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[11]

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[10]

Synthesis and Purification: A Protocol for Excellence

The most common and effective method for the synthesis of this compound is the selective oxidation of a methyl group on the phenanthroline core. The following protocol is adapted from established procedures for the synthesis of related phenanthroline aldehydes.[12][13]

Reaction Scheme:

A schematic of the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,10-phenanthroline (1 equivalent) in 1,4-dioxane containing a small amount of water (e.g., 4%).

-

Addition of Oxidant: To this stirring solution, add selenium dioxide (1-1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the precipitated selenium metal is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield this compound as a crystalline solid.[12]

Rationale for Experimental Choices:

-

Solvent System: The use of dioxane with a small percentage of water is crucial. Dioxane provides a suitable boiling point for the reaction and dissolves the starting material, while water is necessary for the selenium dioxide oxidation mechanism.

-

Oxidizing Agent: Selenium dioxide is a specific and effective oxidizing agent for the conversion of activated methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid.

-

Purification: Recrystallization is an effective method for obtaining a high-purity product, essential for subsequent sensitive applications in catalysis and sensor development.

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenanthroline ring and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around δ 10.35 ppm in DMSO-d₆ for the related 2,9-dicarbaldehyde), a clear indicator of its presence.[12] The aromatic protons will exhibit a complex splitting pattern in the range of δ 7.5-9.5 ppm.[14]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group in the downfield region (typically >190 ppm). The aromatic carbons will resonate in the region of approximately 120-150 ppm.

FT-IR Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent around 1720 cm⁻¹.[12] Characteristic bands for the C=N and C=C stretching vibrations of the phenanthroline ring will be observed in the 1500-1620 cm⁻¹ region.[15]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 208.22), confirming its identity.

The Reactive Hub: Applications in Synthesis and Technology

The true value of this compound lies in its utility as a versatile synthon for creating more complex and functional molecules.

5.1. Schiff Base Condensation: Gateway to Novel Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This straightforward reaction allows for the introduction of a wide variety of functionalities onto the phenanthroline scaffold.[7][9]

Generalized workflow for Schiff base synthesis.

By choosing an amine with desired properties (e.g., containing additional donor atoms, fluorescent moieties, or chiral centers), researchers can create multidentate ligands for applications in:

-

Homogeneous Catalysis: Metal complexes of these Schiff base ligands have shown significant activity in various catalytic transformations, including cross-coupling reactions and oxidation processes.[1][2]

-

Bioinorganic Chemistry: These ligands can be used to create metal complexes with potential therapeutic applications, including anticancer and antimicrobial agents.[16][17][18]

5.2. Fluorescent Sensors and Molecular Recognition

The phenanthroline core can serve as a fluorophore, and its photophysical properties can be modulated by the substituents attached via the aldehyde group. This principle is exploited in the design of fluorescent sensors for the detection of specific metal ions or small molecules.[3][19] The binding of an analyte to the ligand can induce a change in the fluorescence intensity or wavelength, providing a detectable signal.

Conclusion: A Molecule of Enduring Significance

This compound stands as a testament to the power of strategic functionalization in molecular design. Its unique combination of a robust chelating core and a reactive aldehyde handle provides chemists with a powerful tool for the synthesis of a vast array of sophisticated molecules. From fundamental studies in coordination chemistry to the development of cutting-edge catalysts and sensors, this compound continues to be a fulcrum of innovation, enabling advancements across diverse scientific disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. alfachemic.com [alfachemic.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 33795-37-8 | FP34912 [biosynth.com]

- 5. This compound | C13H8N2O | CID 4737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 7. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines - International Journal of Organic Chemistry - SCIRP [scirp.org]

- 8. Page loading... [guidechem.com]

- 9. scirp.org [scirp.org]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. fishersci.com [fishersci.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Enduring Versatility of the 1,10-Phenanthroline Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,10-Phenanthroline Derivatives

1,10-Phenanthroline (phen) is a heterocyclic organic compound composed of three fused rings, featuring two nitrogen atoms at the 1 and 10 positions.[1][2] This seemingly simple molecule is a cornerstone of coordination chemistry, prized for its rigid, planar structure and its powerful ability to act as a bidentate chelating ligand for a vast array of metal ions.[3][4][5] The delocalized π-electron system across its aromatic framework endows it with unique electronic and optical properties.[3] However, the true genius of the phenanthroline scaffold lies in its capacity for functionalization. By strategically attaching different chemical groups to its carbon backbone, researchers can precisely tune its physical and chemical properties, unlocking a remarkable spectrum of applications in fields as diverse as catalysis, materials science, chemical sensing, and medicine.[1][4]

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of derivatives. It delves into the fundamental principles governing how structural modifications influence function. We will explore the causality behind experimental observations, provide field-proven protocols for characterization, and present a synthesized understanding of this versatile molecular platform.

Core Molecular and Electronic Structure

The foundational properties of any 1,10-phenanthroline derivative are rooted in the electronic structure of the parent molecule. Its planar, aromatic nature and the specific arrangement of its nitrogen atoms dictate its coordination behavior and its inherent photophysical and electrochemical characteristics.

The π-Conjugated System and Metal-Ligand Interactions

The phenanthroline molecule possesses a large, delocalized π-electron system. Quantum chemical calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the pyridine π* orbitals, while the Highest Occupied Molecular Orbital (HOMO) is distributed across the entire aromatic system.[3] This electronic distribution is critical for the formation of metal-to-ligand charge transfer (MLCT) states in its coordination complexes.[3][6] When phenanthroline coordinates with a transition metal, the metal's d-orbitals can effectively overlap with the ligand's π* orbitals, facilitating π-backbonding. This interaction stabilizes the complex and is responsible for the intense and characteristic colors of many phenanthroline complexes, such as the deep red iron(II) complex known as ferroin.[3][7]

The Power of Derivatization: Tuning Electronic Properties

The true versatility of phenanthroline emerges from the ability to modify its structure. The reactivity of the carbon pairs ([8][9],[10][11],[7][12], and[4][6]) allows for the introduction of various substituents, providing fine control over the ligand's electronic properties.[4]

-

Electron-Donating Groups (EDGs) , such as alkyl or amino groups, increase the electron density on the aromatic rings. This raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap. The consequence is a bathochromic (red) shift in the absorption and emission spectra of the corresponding metal complexes.

-

Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density. This lowers the energy of the LUMO, also leading to a modified HOMO-LUMO gap and changes in the redox potential and photostability of the resulting complexes.[3]

This principle of "electronic tuning" is the core strategy for designing derivatives tailored for specific functions, from efficient photocatalysts to selective chemosensors.[3][8]

Coordination Chemistry: A Stable Embrace

The defining chemical characteristic of 1,10-phenanthroline and its derivatives is their role as exceptional bidentate ligands.

The Chelate Effect

The two nitrogen atoms are perfectly positioned to coordinate with a single metal center, forming a highly stable five-membered chelate ring.[3] This "chelate effect" grants phenanthroline complexes significant thermodynamic and kinetic stability compared to complexes with comparable monodentate ligands. This stability is crucial for applications where the complex must remain intact, such as in biological systems or during catalytic cycles.

Steric Influences on Coordination Geometry

While the electronic nature of substituents is paramount, their physical size and position (steric effects) also play a critical role. Introducing bulky groups at the 2 and 9 positions, adjacent to the nitrogen donors, can hinder the coordination of multiple ligands around a metal center.[7] For example, while phenanthroline readily forms octahedral complexes like [Fe(phen)₃]²⁺, bulky derivatives like neocuproine (2,9-dimethyl-1,10-phenanthroline) favor the formation of tetrahedral or trigonal complexes and can prevent the formation of tris-chelated species.[7] This steric control allows chemists to dictate the coordination number and geometry of the final complex, which in turn influences its reactivity and photophysical behavior.

Photophysical Properties: Interacting with Light

The interaction of phenanthroline derivatives and their metal complexes with UV and visible light is the basis for their use in OLEDs, photocatalysis, and fluorescent sensing.[3]

Absorption and Emission in Metal Complexes

Ruthenium(II) complexes of phenanthroline are among the most studied due to their strong MLCT absorption in the visible region (around 440-450 nm) and their characteristic luminescence (emission) at longer wavelengths (typically 600-625 nm).[6][13] These properties are highly tunable. For instance, introducing a phenyl group at the 3-position of the phenanthroline ligand in a Ru(II) complex can lead to a larger emission quantum yield compared to the parent complex.[6] Conversely, substitution at the 2-position can dramatically decrease the excited-state lifetime and quantum yield, effectively quenching the luminescence.[6]

The following diagram illustrates the fundamental process of Metal-to-Ligand Charge Transfer (MLCT) which is responsible for the key photophysical properties of these complexes.

Caption: The Metal-to-Ligand Charge Transfer (MLCT) process.

Quantitative Photophysical Data

The precise impact of substitution can be seen in the following comparative data for various Ruthenium(II) complexes.

| Complex | λabs (nm) [MLCT] | λem (nm) | Quantum Yield (Φem) | Reference |

| [Ru(phen)(bpy-d₈)₂]²⁺ | 440-450 | 615 | 0.060 | [6] |

| [Ru(3-phenyl-phen)(bpy-d₈)₂]²⁺ | 440-450 | ~615 | > 0.060 | [6] |

| [Ru(2-phenyl-phen)(bpy-d₈)₂]²⁺ | 440-450 | - (weakly luminescent) | < 0.001 | [6] |

| [Ru(4-phen-2C-Ph)₃Et]²⁺ (Hemicage) | - | - | 0.202 | [14] |

bpy-d₈ = deuterated 2,2'-bipyridine; phen = 1,10-phenanthroline

This data clearly demonstrates the principle of targeted design: substitution at the 3-position enhances luminescence, while substitution at the 2-position nearly eliminates it. Encapsulating the complex in a hemicage structure drastically boosts the quantum yield by reducing non-radiative decay pathways.[14]

Electrochemical Properties and Redox Chemistry

The redox behavior of phenanthroline derivatives and their complexes is fundamental to their roles in catalysis and electrochemistry. The ease with which they can accept or donate electrons can be precisely measured and modulated.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to probe the redox properties of these compounds. A typical CV experiment reveals the potentials at which the molecule or complex is oxidized or reduced. These potentials are directly influenced by the substituents on the phenanthroline ring. EWGs make the complex harder to oxidize and easier to reduce, while EDGs have the opposite effect. This modulation is critical for designing catalysts where the redox potential of the metal center must be matched to a specific substrate.

Redox-Active Ligands

The phenanthroline ligand is not always a passive scaffold. Under certain conditions, it can be an active participant in redox chemistry. For example, electrochemical oxidation of 1,10-phenanthroline can yield the highly redox-active 1,10-phenanthroline-5,6-dione.[15][16] This derivative, with its ortho-quinone moiety, is a versatile building block for creating complex molecules and sensors.[7][17]

Key Applications and Methodologies

The tunable properties of phenanthroline derivatives have led to their application in numerous scientific domains.

Synthesis and Derivatization

A robust synthesis strategy is the first step in harnessing the power of these molecules. The Friedländer condensation is a classic and effective method for creating the core phenanthroline structure, which can then be further functionalized.

The following diagram outlines a generalized workflow for the synthesis and functionalization of a phenanthroline derivative.

Caption: Generalized workflow for phenanthroline synthesis.

Bioinorganic Chemistry and Drug Development

The planar structure of phenanthroline allows its metal complexes to intercalate between the base pairs of DNA.[7][18] This interaction can inhibit DNA replication or even lead to DNA cleavage, forming the basis of their investigation as anticancer agents.[9][18][19] For example, copper(II) complexes of phenanthroline derivatives have shown DNA binding constants (K_b) on the order of 4.11 x 10⁵ M⁻¹, which is stronger than the known intercalator ethidium bromide, and have demonstrated the ability to fragment plasmid DNA.[19]

This protocol provides a self-validating system to determine the intrinsic binding constant (K_b) of a phenanthroline complex to DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of the metal-phenanthroline complex of known concentration in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. Determine the DNA concentration per nucleotide accurately via UV absorbance at 260 nm, using a known molar extinction coefficient (e.g., 6600 M⁻¹cm⁻¹).

-

-

Titration Setup:

-

Place a fixed volume and concentration of the metal complex solution into a quartz cuvette. This concentration should be chosen to give an initial absorbance in the range of 0.6-1.0 in the region of interest (e.g., the MLCT band).

-

Record the initial UV-Vis absorption spectrum (this is the "zero DNA" point).

-

-

Data Collection:

-

Make successive, small-volume additions of the CT-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for ~5-10 minutes before recording the full UV-Vis spectrum.[20]

-

Continue additions until no further significant changes in the spectrum are observed (saturation).

-

-

Data Analysis & Validation:

-

Correct the raw absorbance data for the dilution effect caused by the addition of the DNA solution.

-

Observe the spectral changes. Intercalation typically results in hypochromism (a decrease in absorbance) and a slight bathochromic (red) shift of the MLCT band. The presence of clear isosbestic points indicates a two-state equilibrium between the free complex and the DNA-bound complex, validating the binding model.

-

Calculate the intrinsic binding constant (K_b) by plotting [DNA]/(ε_a - ε_f) versus [DNA] according to the Wolfe-Shimer equation or a similar suitable binding isotherm. ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free complex, and ε_b is the extinction coefficient of the fully bound complex. K_b is given by the ratio of the slope to the intercept.

-

Chemical Sensing

Derivatization of phenanthroline can produce ligands that exhibit changes in their photophysical properties upon binding to specific cations or anions.[8] This forms the basis for highly sensitive and selective fluorescent chemosensors. For example, a phenanthroline derivative bearing an imidazole group can serve as a ratiometric fluorescent sensor for Zn²⁺ ions.[21] The principle involves a change in the electronic structure upon coordination, leading to a detectable shift in the fluorescence emission spectrum.

Corrosion Inhibition

Phenanthroline and its derivatives are highly effective corrosion inhibitors for metals like mild steel in acidic environments.[12] They function by adsorbing onto the metal surface. The nitrogen atoms and the π-electron system coordinate with the metal, forming a protective film that acts as a barrier to the corrosive medium.[22] Derivatives can achieve extremely high efficiency; for instance, a synthesized derivative named OPP achieved 99.5% inhibition efficiency at a concentration of 200 mg/L.[10][23]

Future Trends and Challenges

The field of 1,10-phenanthroline chemistry continues to evolve. Current research focuses on creating more complex, polyfunctional arrays by differentiating each position on the phenanthroline backbone.[4] This will enable the design of "smart" molecules with multiple integrated functions, such as theranostic agents that can simultaneously act as imaging probes and therapeutic drugs.[4] Key challenges remain in developing synthetic strategies that are both efficient and stereoselective, particularly for creating chiral ligands for asymmetric catalysis.[3] Despite these challenges, the unique combination of rigidity, stability, and tunable electronic properties ensures that 1,10-phenanthroline and its derivatives will remain a vital and expanding platform for innovation in science and medicine.

References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 3. myuchem.com [myuchem.com]

- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 8. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. tpcj.org [tpcj.org]

- 10. Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. content.ampp.org [content.ampp.org]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to the Supramolecular Chemistry of Phenanthroline-Based Compounds

Foreword: The Enduring Allure of a Heterocyclic Maestro

In the grand orchestra of coordination chemistry, 1,10-phenanthroline (phen) is a virtuoso performer. Its rigid, planar structure and powerful chelating ability have made it a cornerstone ligand for decades.[1][2] But to view phenanthroline merely as a steadfast scaffold is to underestimate its profound capacity for subtle and complex harmonies. It is in the realm of supramolecular chemistry—the chemistry beyond the molecule—that the true genius of phenanthroline-based compounds is revealed. Here, through the intricate interplay of metal coordination, π-π stacking, hydrogen bonding, and other non-covalent forces, these molecules self-assemble into breathtakingly complex and functional architectures.[3][4]

This guide is intended for those who seek to not only understand but also to harness the power of phenanthroline's supramolecular chemistry. Whether you are a researcher exploring new catalytic frontiers, a scientist developing novel sensory materials, or a professional in the field of drug development seeking to design targeted therapeutics, the principles and methodologies detailed herein will serve as a comprehensive resource. We will delve into the synthetic strategies that allow for the precise tailoring of phenanthroline ligands, explore the fundamental principles governing their self-assembly, and showcase the remarkable applications that have emerged from this fascinating corner of chemical science.

I. The Phenanthroline Core: A Platform for Supramolecular Design

The remarkable versatility of 1,10-phenanthroline stems from its unique electronic and structural properties. Its two nitrogen atoms, ideally positioned for chelation, form stable complexes with a vast array of metal ions.[1][2] This strong metal-binding affinity is the primary driving force for the formation of many phenanthroline-based supramolecular structures. Furthermore, the extended aromatic system of the phenanthroline core provides a platform for non-covalent interactions, particularly π-π stacking, which plays a crucial role in stabilizing larger assemblies.[3][5]

The true power of phenanthroline as a building block, however, lies in its functionalizability. The phenanthroline ring possesses several positions that can be chemically modified, allowing for the introduction of a wide range of functional groups.[1][2] These modifications can be used to tune the electronic properties of the ligand, introduce specific recognition sites, or append bulky groups to control the steric environment around the metal center. This ability to precisely tailor the properties of the phenanthroline ligand is the key to designing sophisticated supramolecular systems with desired functions.

Visualizing the Functionalization Potential of 1,10-Phenanthroline

Caption: Strategic functionalization sites on the 1,10-phenanthroline scaffold.

II. The Art of Assembly: Crafting Supramolecular Architectures

The beauty of supramolecular chemistry lies in its ability to create complex, ordered structures from simpler components through a process of self-assembly. In the context of phenanthroline-based compounds, this assembly is typically driven by the coordination of the phenanthroline ligand to a metal center. The geometry of the resulting metal complex, in turn, dictates the overall architecture of the supramolecular assembly.

A classic example of this principle is the formation of helicates, where two or more phenanthroline-containing strands wrap around a series of metal ions. The chirality of the resulting helical structure can be controlled by the introduction of chiral substituents on the phenanthroline ligands. Beyond simple helicates, a vast array of other architectures can be accessed, including grids, cages, and polymers.[5] The final structure is a delicate balance of factors including the coordination preference of the metal ion, the steric and electronic properties of the phenanthroline ligand, and the reaction conditions.

The work of Nobel laureate Jean-Pierre Sauvage on copper(I)-templated synthesis of catenanes and molecular knots beautifully illustrates the power of phenanthroline in directing supramolecular assembly.[1][2] By using the tetrahedral coordination preference of Cu(I) with two phenanthroline ligands, he was able to thread a phenanthroline-containing macrocycle onto a linear phenanthroline-based fragment, which could then be cyclized to form an interlocking ring system.

Workflow for the Metal-Directed Self-Assembly of a Phenanthroline-Based[6]Catenane

Caption: Templated synthesis of a[6]catenane using a phenanthroline-copper(I) complex.

III. Applications in Sensing and Catalysis: Function from Form

The diverse and tunable nature of phenanthroline-based supramolecular assemblies has led to a wide range of applications, particularly in the fields of chemical sensing and catalysis.

Fluorescent Sensors for Ions and Small Molecules

The rigid aromatic structure of phenanthroline makes it an excellent fluorophore. By incorporating phenanthroline into a supramolecular assembly, its fluorescence properties can be modulated by the binding of a guest molecule. This "host-guest" interaction can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, providing a sensitive and selective method for detecting the guest.[6][7] Phenanthroline-based fluorescent sensors have been developed for a wide range of analytes, including metal ions, anions, and neutral organic molecules.[6]

A key advantage of using supramolecular assemblies for sensing is the ability to create a pre-organized binding cavity that is complementary in size, shape, and chemical functionality to the target analyte. This leads to high selectivity and strong binding, which are essential for effective sensing.

| Analyte | Phenanthroline-Based Sensor | Detection Mechanism | Limit of Detection (LOD) | Reference |

| Zn(II) ions | Phenanthroline derivative with imidazole group | Ratiometric fluorescence response | Not specified | [6] |

| Eu(III) ion | Chiral phenanthroline-mandelohydrazide derivative | Fluorescence "turn-off" | Not specified | [7] |

| Malate enantiomers | L1-Eu3+ and D1-Eu3+ complexes | Enantioselective fluorescence "turn-on" | Not specified | [7] |

| Fe(II) ion | Phenanthroline derivative with imidazole group | Colorimetric response | Not specified | [6] |

Supramolecular Catalysis

The confined environment within a supramolecular host can provide a unique reaction medium for catalysis.[8] By encapsulating reactants within the cavity of a phenanthroline-based macrocycle or cage, it is possible to accelerate reactions, control selectivity, and even enable reactions that are not possible in bulk solution. The phenanthroline moiety can also play a direct role in catalysis, for example, by coordinating to a catalytically active metal center.

Phenanthroline-copper complexes, for instance, have been shown to be effective catalysts for a variety of organic transformations, including Glaser and Sonogashira coupling reactions.[9] The catalytic activity of these complexes can be tuned by modifying the substituents on the phenanthroline ligand, which can influence both the electronic properties of the copper center and the steric accessibility of the active site.

IV. The Interface with Biology: Phenanthroline in Drug Development

The ability of phenanthroline-based compounds to interact with biological macromolecules, particularly DNA, has made them a subject of intense interest in the field of drug development.[10] The planar aromatic structure of phenanthroline allows it to intercalate between the base pairs of the DNA double helix, while coordination to a metal center can facilitate DNA cleavage.[11][12][13]

DNA Intercalation and Cleavage

The interaction of phenanthroline complexes with DNA can occur through several modes, including electrostatic binding, groove binding, and intercalation.[13][14] Intercalation, where the planar phenanthroline ligand inserts itself between the DNA base pairs, is often the dominant mode of interaction for many phenanthroline-metal complexes.[13][14] This intercalation can lead to a distortion of the DNA structure, which can interfere with cellular processes such as replication and transcription, ultimately leading to cell death.[14]

Furthermore, some phenanthroline-metal complexes, particularly those of copper, can act as chemical nucleases, cleaving the phosphodiester backbone of DNA.[12] This cleavage activity is often enhanced upon irradiation with light, making these compounds promising candidates for photodynamic therapy.[14]

The DNA binding and cleavage activity of phenanthroline-based compounds can be tuned by modifying the structure of the ligand and the nature of the metal ion. For example, increasing the planarity and aromatic surface area of the ligand can enhance its intercalative binding affinity.[14]

| Compound | DNA Interaction Mode | Biological Activity | Reference |

| [Pt(phendione)Cl2] | Intercalation | Anticancer | [15] |

| [Pt(dppz)Cl2] | Intercalation | Anticancer | [15] |

| [Ru(bpy)2(dppz)]2+ | Intercalation | DNA photocleavage, photocytotoxic | [14] |

| Acetate bis(1,10-phenanthroline)silver(I) | Coordination and Intercalation | DNA condensation | [11] |

Experimental Protocol: Assessing DNA Binding by UV-Visible Spectroscopy

One of the fundamental techniques to study the interaction of phenanthroline-based compounds with DNA is UV-Visible absorption titration. The binding of a compound to DNA typically results in changes in the absorption spectrum of the compound, which can be used to determine the binding constant.

Materials:

-

Phenanthroline-based compound of interest

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.2)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of the phenanthroline-based compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

In a quartz cuvette, place a fixed concentration of the phenanthroline-based compound in Tris-HCl buffer.

-

Record the initial UV-Visible absorption spectrum of the compound.

-

Add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the UV-Visible absorption spectrum after each addition of DNA.

-

Continue the titration until no further changes in the absorption spectrum are observed.

-

The binding constant (Kb) can be calculated by fitting the changes in absorbance to the Wolfe-Shimer equation or by using a Scatchard plot.

Expected Outcome: Upon binding to DNA, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the phenanthroline compound are typically observed. These spectral changes are indicative of an intercalative binding mode.

V. Future Perspectives: The Continuing Symphony

The supramolecular chemistry of phenanthroline-based compounds is a field that continues to evolve and expand. The fundamental principles of their synthesis and assembly are now well-established, providing a solid foundation for the design of increasingly complex and functional systems.

Future research will likely focus on the development of "smart" materials that can respond to external stimuli, such as light or pH, to switch their properties or perform a specific function. The integration of phenanthroline-based supramolecular assemblies into larger systems, such as polymers or solid-state devices, will also be a key area of exploration. In the realm of medicine, the development of phenanthroline-based theranostics, which combine both diagnostic and therapeutic capabilities in a single molecule, holds great promise.

The versatility of the phenanthroline ligand, coupled with the power of supramolecular chemistry, ensures that this heterocyclic maestro will continue to compose beautiful and intricate chemical symphonies for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Supramolecular catalysis - Wikipedia [en.wikipedia.org]

- 9. Phenanthroline based rotaxanes: recent developments in syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tpcj.org [tpcj.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline [mdpi.com]

- 14. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenanthroline derivatives with improved selectivity as DNA-targeting anticancer or antimicrobial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Convergence of Potent Pharmacophores

An In-Depth Technical Guide to the Biological Activities of Phenanthroline Schiff Bases

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven approach for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Phenanthroline Schiff bases represent a compelling class of such hybrid molecules, integrating the rigid, planar, and potent metal-chelating 1,10-phenanthroline core with the versatile azomethine (-C=N-) linkage of a Schiff base.[1][2][3]

1,10-phenanthroline itself is a well-established ligand in coordination chemistry, and its metal complexes are known to interact with biological macromolecules, most notably DNA, through intercalation and groove binding.[4][5] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] The fusion of these two moieties results in ligands capable of forming highly stable transition metal complexes, which often exhibit significantly enhanced biological activity compared to the free ligands, a phenomenon often explained by chelation theories.[7][9][10]

This technical guide offers a comprehensive exploration of the synthesis, characterization, and diverse biological activities of phenanthroline Schiff bases and their metal complexes. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of the existing knowledge but also detailed experimental protocols and mechanistic insights to facilitate further investigation in this promising field.

PART 1: Synthesis and Characterization

The synthesis of phenanthroline Schiff bases is typically a straightforward condensation reaction. The foundational step often involves the creation of an aldehyde or amine derivative of the 1,10-phenanthroline scaffold, which is then reacted with a corresponding primary amine or carbonyl compound.

Synthetic Pathways

A common route involves the use of 1,10-phenanthroline-2,9-dicarboxaldehyde or 1,10-phenanthroline-2-carboxyaldehyde as a starting material.[11][12] This aldehyde can then be condensed with a variety of primary amines (including aliphatic, aromatic, and sulfur-containing amines) to yield the desired Schiff base.[1][2][11] The reaction is often catalyzed by a few drops of acid and can be performed using conventional reflux methods or microwave irradiation, with the latter often leading to significantly reduced reaction times and improved yields.[2][11]

Workflow for Synthesis of a Phenanthroline Schiff Base

Caption: General workflow for synthesizing Phenanthroline Schiff Bases.

Characterization Techniques

The structural elucidation of newly synthesized phenanthroline Schiff bases and their metal complexes is paramount. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization:

-

FT-IR Spectroscopy: To confirm the formation of the Schiff base by identifying the characteristic C=N (azomethine) stretching vibration, typically observed in the 1580-1650 cm⁻¹ region.[11]

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure, confirming the presence of protons and carbons in their expected chemical environments.[12]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its molecular formula.[12]

-

Elemental Analysis (CHN): To determine the empirical formula of the compound by quantifying the percentage composition of carbon, hydrogen, and nitrogen.[13]

-

UV-Visible Spectroscopy: To study the electronic transitions within the molecule and its metal complexes.[14]

-

X-ray Crystallography: To determine the precise three-dimensional structure and coordination geometry of the metal complexes in the solid state.[11]

PART 2: Anticancer Activities

Phenanthroline Schiff bases and their metal complexes have emerged as a promising class of anticancer agents.[15] Their cytotoxicity has been demonstrated against a variety of human cancer cell lines, including breast (MCF-7), prostate (DU145), and liver (HepG2) cancer cells.[12][16][17]

Mechanism of Action

The anticancer activity of these compounds is often multifactorial, stemming from their ability to interfere with critical cellular processes.

-

DNA Interaction: The planar aromatic structure of the phenanthroline moiety facilitates non-covalent interactions with DNA. Metal complexes can bind to DNA via intercalation between base pairs or by fitting into the minor or major grooves.[4] This binding can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Some complexes, particularly those with copper, can also induce oxidative cleavage of DNA.[18]

-

Proteasome Inhibition: Certain copper-phenanthroline complexes have been shown to act as potent inhibitors of the proteasome, a cellular machine responsible for degrading damaged or unwanted proteins.[19] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering programmed cell death in cancer cells. Ternary complexes containing 1,10-phenanthroline are particularly effective in this regard.[19]

-

Induction of Oxidative Stress: Many transition metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within the cell.[20] Elevated ROS levels cause significant damage to cellular components, including lipids, proteins, and DNA, pushing the cancer cell towards apoptosis.[20]

Anticancer Mechanism of a Phenanthroline-Copper Complex

Caption: Proposed anticancer mechanisms of Phenanthroline-Cu Schiff base complexes.

In Vitro Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| [Cu(Sal-Trp)(phen)] | MCF-7 | 4.31 ± 1.1 | [21] |

| Cu(II)-Salicylidene-Carbohydrazide-Phen | MCF-7 | 2.22 ± 0.08 | [21] |

| Cu(II)-Salicylidene-Carbohydrazide-Phen | MDA-MB-231 | 1.86 ± 0.17 | [21] |

| VO(chrys)phenCl | A549 (Lung) | 1.1 ± 0.2 (at 72h) | [20] |

| Ni(salnaphen) | HeLa | ~10 | [22] |

| Cu(salnaphen) | HeLa | ~25 | [22] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[23]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 × 10⁵ cells per well. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.[20]

-

Compound Treatment: Prepare a series of dilutions of the phenanthroline Schiff base complex in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.[20]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[20]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[20]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 560-570 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.

PART 3: Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[24] Phenanthroline Schiff bases and their metal complexes have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[1][9][14][25]

Mechanism of Action

The enhanced antimicrobial potency of metal complexes compared to the free Schiff base ligands is often explained by Overtone's concept and Tweedy's chelation theory .[26]

-

Increased Lipophilicity: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilic nature of the complex.

-

Enhanced Membrane Permeability: The increased lipophilicity facilitates the penetration of the complex through the lipid layer of the microbial cell membrane.

-

Disruption of Cellular Processes: Once inside the cell, the metal complex can disrupt normal cellular functions. It can block the active sites of essential enzymes, interfere with cellular respiration, or disrupt protein synthesis, ultimately leading to microbial cell death.[10]

Antimicrobial Activity Data

Antimicrobial efficacy is typically assessed by measuring the diameter of the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

| Complex | Microorganism | Zone of Inhibition (mm) | Reference |

| Cd(II) complex | S. aureus | 20 | [14] |

| Cd(II) complex | M. ellipsoideus | 21 | [14] |

| A specific Schiff Base | S. aureus (Gram +) | 32.5 | [27] |

| A specific Schiff Base | S. epidermidis (Gram +) | 32 | [27] |

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 7 | S. aureus | 12.5 | [27] |

| Compound 8 | A. niger | 12.5 | [27] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method is a standard, qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[25][28]

-

Prepare Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

-

Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Apply Disks: Sterilize paper disks and impregnate them with a known concentration of the phenanthroline Schiff base solution (dissolved in a suitable solvent like DMSO).[25] Place the impregnated disks onto the surface of the inoculated agar plate. A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic (e.g., tetracycline) serves as a positive control.[1]

-

Incubation: Incubate the plate at 37°C for 16-18 hours.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

PART 4: Antioxidant Activities

Free radicals and reactive oxygen species are byproducts of normal metabolism that can cause oxidative damage to cells, contributing to aging and various diseases. Antioxidants are molecules that can neutralize these harmful species.[29] Phenanthroline Schiff bases, particularly those with phenolic hydroxyl groups, have shown promising antioxidant properties.[14][30]

Mechanism of Action

Phenolic Schiff bases typically scavenge free radicals through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to the free radical, thereby neutralizing it.[31]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, which is then followed by protonation.[31]

The efficiency of a Schiff base as an antioxidant is influenced by the number and position of hydroxyl groups and the presence of other electron-donating substituents.[30][31] The complexation with metal ions can also modulate the antioxidant activity.[32]

Antioxidant Mechanism: DPPH Radical Scavenging

Caption: Hydrogen Atom Transfer (HAT) mechanism in DPPH radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and simple spectrophotometric assay to measure the antioxidant capacity of a compound.[30]

-

Prepare Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (phenanthroline Schiff base) in methanol.

-

Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 2 mL).

-

Initiate Reaction: Add a small volume (e.g., 100 µL) of the different concentrations of the test compound to the DPPH solution. A control sample containing only methanol and DPPH is also prepared.

-

Incubation: Mix the solutions well and incubate them in the dark at room temperature for 30 minutes.

-

Measure Absorbance: After incubation, measure the absorbance of each solution at approximately 517 nm using a UV-Vis spectrophotometer. The purple DPPH radical absorbs strongly at this wavelength, and its reduction by an antioxidant leads to a decrease in absorbance.

-

Calculate Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine IC₅₀: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

Phenanthroline Schiff bases and their metal complexes constitute a versatile and highly potent class of compounds with a wide array of biological activities. Their modular nature allows for fine-tuning of their steric and electronic properties to optimize activity against specific biological targets. The synergistic effect observed upon metal chelation frequently enhances their efficacy as anticancer, antimicrobial, and antioxidant agents.

Future research should focus on elucidating more detailed mechanisms of action, particularly through proteomics and genomics approaches, to identify specific cellular targets. The development of compounds with greater selectivity for cancer cells over healthy cells remains a critical goal to minimize potential toxicity.[20][33] Furthermore, exploring the potential of these compounds as catalysts or in bio-imaging applications could open new avenues for their use. The continued investigation into this remarkable class of molecules holds significant promise for the development of next-generation therapeutics.

References

- 1. "Synthesis and antibacterial study of Schiff bases from 2,9-phenathroli" by Md Arifuzzaman [digitalscholarship.tnstate.edu]

- 2. scirp.org [scirp.org]

- 3. scirp.org [scirp.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Specific binding of o-phenanthroline at a DNA structural lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities [mdpi.com]

- 11. scirp.org [scirp.org]

- 12. Schiff-base ligands containing phenanthroline terminals: Synthesis, characterization, biological activities and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanistic studies on DNA damage by minor groove binding copper-phenanthroline conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System [mdpi.com]

- 21. preprints.org [preprints.org]

- 22. iris.unipa.it [iris.unipa.it]

- 23. researchgate.net [researchgate.net]

- 24. ijpsr.com [ijpsr.com]

- 25. scirp.org [scirp.org]

- 26. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 27. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biointerfaceresearch.com [biointerfaceresearch.com]

- 30. researchgate.net [researchgate.net]

- 31. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Molecular Structure and Utility of 1,10-Phenanthroline-2-carbaldehyde

This guide provides an in-depth exploration of 1,10-Phenanthroline-2-carbaldehyde, a pivotal molecule in the field of coordination chemistry and materials science. We will dissect its core molecular architecture, delve into its synthesis and characterization, and illuminate its reactivity, which underpins its widespread application. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile chemical intermediate.

Foundational Molecular Architecture

This compound (CAS: 33795-37-8) is an aromatic heterocyclic organic compound.[1][2] Its structure is characterized by a rigid, planar 1,10-phenanthroline core, to which a reactive carbaldehyde group is attached at the 2-position.

The phenanthroline nucleus is a well-established bidentate chelating agent, renowned for its capacity to form stable complexes with a wide variety of metal ions through its two nitrogen atoms.[1][3] The strategic placement of the carbaldehyde (-CHO) group transforms this simple chelator into a powerful and versatile building block. This aldehyde functional group introduces a reactive site, enabling facile derivatization through condensation reactions, most notably the formation of Schiff bases, and other nucleophilic additions.[1] This capability allows for the rational design and synthesis of highly functionalized, sophisticated ligands with precisely tailored steric and electronic properties for specific applications.[1]

Chemical and Physical Properties

A summary of the key identifiers and computed properties for this compound is presented below. These data are crucial for both theoretical modeling and practical laboratory handling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O | [2][4][5][6] |

| Molecular Weight | 208.22 g/mol | [2][7] |

| CAS Number | 33795-37-8 | [2][5] |

| Synonyms | 1,10-Phenanthroline-2-carboxaldehyde | [2] |

| Topological Polar Surface Area | 42.8 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4][8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Rotatable Bond Count | 1 | [8] |

Structural Visualization

The 2D structure of this compound highlights the fusion of the tricyclic phenanthroline system with the aldehyde functional group.

Synthesis and Spectroscopic Validation

The reliable synthesis and rigorous characterization of this compound are paramount for its use in subsequent applications. The primary synthetic route involves the selective oxidation of a methyl-substituted phenanthroline precursor.

Synthetic Pathway: Oxidation of Neocuproine

A common and effective method for preparing a related dialdehyde involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide (SeO₂) in a dioxane solvent.[9][10] This approach can be adapted for the mono-aldehyde synthesis from 2-methyl-1,10-phenanthroline. The SeO₂ is chosen for its efficacy in oxidizing activated methyl groups adjacent to a heterocyclic ring system.

Protocol: Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde

The following protocol is based on established literature procedures for the synthesis of the related dicarbaldehyde, which provides a solid framework for understanding the synthesis of the mono-aldehyde.[9]

-

Dissolution: Dissolve 2,9-dimethyl-1,10-phenanthroline (1 mmol) in dioxane containing 4% water.

-

Reagent Addition: Add selenium dioxide (1 mmol) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Cooling & Filtration: After the reaction is complete, cool the mixture. The product may precipitate out.

-

Purification: Filter the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified dicarbaldehyde.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

| Technique | Observation | Interpretation |

| ¹H NMR | A singlet peak in the δ 10-11 ppm region.[9] | Confirms the presence of the aldehyde proton (-CHO). |

| A series of doublets and singlets in the δ 8-9 ppm region.[9] | Corresponds to the distinct aromatic protons on the phenanthroline ring. | |

| IR Spectroscopy | A strong absorption band around 1720 cm⁻¹.[9] | Characteristic C=O stretching vibration of the aldehyde group. |

| Bands in the 1570-1610 cm⁻¹ region.[9] | Aromatic C=C and C=N stretching vibrations of the phenanthroline core. | |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to ~208 m/z. | Confirms the molecular weight of the compound. |

Note: Specific spectral data cited are for the closely related 1,10-phenanthroline-2,9-dicarbaldehyde, which serves as an excellent proxy for the expected values of the mono-aldehyde.

Chemical Reactivity and Core Applications

The true value of this compound lies in its dual reactivity: the chelating nitrogen atoms of the phenanthroline core and the versatile aldehyde group.

Key Reactions: Schiff Base Condensation

The aldehyde functionality is a gateway to a vast library of derivative compounds. Its most significant reaction is the condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of modern ligand design, allowing for the covalent attachment of other functional moieties.

This derivatization is critical for developing:

-

Catalysts: By complexing the resulting Schiff base ligand with transition metals, highly active and selective catalysts can be formed for use in cross-coupling, oxidation, and asymmetric synthesis.[1]

-

Sensors: The introduction of fluorophores or electroactive groups via the Schiff base linkage allows for the creation of ligands that can selectively bind to specific metal ions or small molecules, enabling their detection through fluorescent or electrochemical signals.[1]

Fields of Application

-

Advanced Ligand Synthesis: It is a pivotal intermediate for creating complex chelating agents for use in catalysis and materials science.[1]

-

Analytical Chemistry: The core phenanthroline structure is a classic chromogenic reagent, particularly for the spectrophotometric determination of iron(II) and other metal ions.[3] Derivatives are used to develop more sensitive and selective analytical methods.

-

Drug Development: Phenanthroline-based compounds have shown promising biological activities, including potential anticancer and antiplatelet aggregation effects, making this scaffold an area of interest for medicinal chemists.[7]

Conclusion